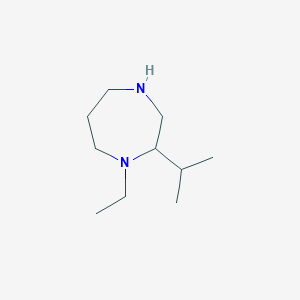
1-Ethyl-2-isopropyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-isopropyl-1,4-diazepane is a chemical compound with the molecular formula C10H22N2 It is a member of the diazepane family, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Ethyl-2-isopropyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2-isopropyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted diazepanes.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-2-isopropyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-isopropyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-isopropyl-1,4-diazepane can be compared with other similar compounds, such as:
1-Ethyl-1,4-diazepane: This compound lacks the isopropyl group, which may result in different chemical and biological properties.
2-Ethyl-1-methyl-1,4-diazepane: The presence of a methyl group instead of an isopropyl group can lead to variations in reactivity and application.
1-(4,6-Diisopropylpyrimidin-2-yl)-1,4-diazepane:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1-ethyl-2-propan-2-yl-1,4-diazepane |
InChI |
InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
PXRLGJYMPDOVAR-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCNCC1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


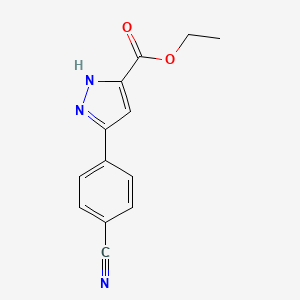
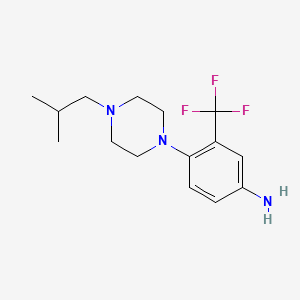
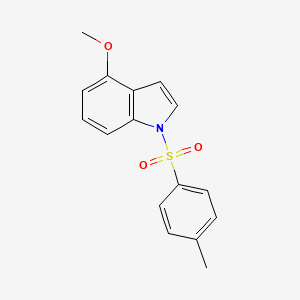
![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
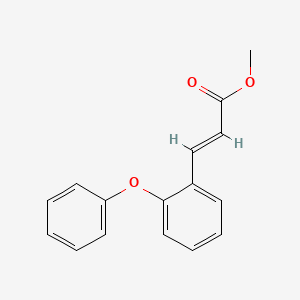

![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)
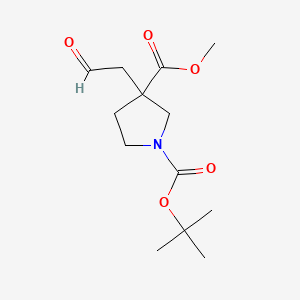
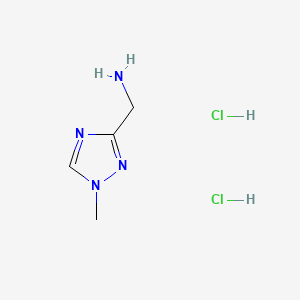


![N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
